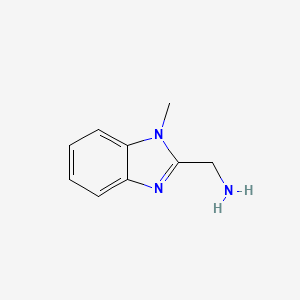

(1-甲基-1H-苯并咪唑-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

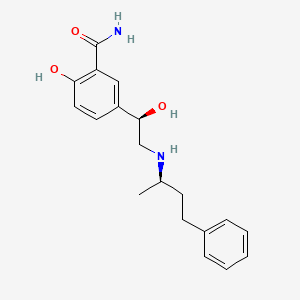

“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is an organic compound with the molecular formula C9H11N3 . It has been found to inhibit the binding of the p34 protein to the NEDD4-1 protein, and can be used as an anti-cancer agent . It can also be used as an HIV integrase inhibitor .

Molecular Structure Analysis

The molecular weight of “(1-Methyl-1h-benzimidazol-2-yl)methylamine” is 161.207 . The compound contains a benzimidazole core, which is a bicyclic structure containing nitrogen .Physical And Chemical Properties Analysis

“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is a solid compound . Its molecular weight is 161.2 g/mol , and it has a density of 1.22 .科学研究应用

振动光谱和量子计算研究

使用 B3LYP/6-311++G(d,p) 基组对 2-[(1H-苯并咪唑-1-基)-甲基]苯甲酸的优化几何结构、电子和振动特征进行了实验和理论研究 . 振动能量分布分析 (VEDA) 程序用于执行振动分配并计算势能分布 (PED) .

分子对接研究

获得的 FT-IR 和 FT 拉曼数据用于完成该化合物基本模式的振动分配和表征 . 理论和实际 NMR 化学位移被发现非常相似 . 研究了 21HBMBA 的紫外-可见光谱以及溶剂的影响 .

电荷转移研究

计算的 HOMO 和 LUMO 能量表明电荷转移发生在分子内部,而 MEP 表面是适合药物作用的化学反应区域 .

非键轨道和激发能

对非键轨道、激发能、AIM 电荷、Fukui 函数和电子定位函数 (ELF) 进行了深入研究 .

非线性光学 (NLO) 特性

抗菌活性

据报道,苯并咪唑衍生物具有有效的抗菌剂,对包括耐甲氧西林和耐万古霉素的 S. aureus 在内的几种耐药菌的 MIC 范围为 4–64 μg/ml。

抗真菌、抗病毒、抗溃疡活性

包含这些结构特征的化合物具有多种活性,如抗肿瘤、抗真菌、抗病毒、抗溃疡、抗凝血、抗过敏活性 .

质子泵抑制剂 (PPI)

作用机制

- The primary target of “(1-Methyl-1H-benzimidazol-2-yl)methylamine” is not explicitly mentioned in the available literature. However, benzimidazole derivatives have been studied for various activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

- The interaction of “(1-Methyl-1H-benzimidazol-2-yl)methylamine” with its targets remains unclear. Benzimidazole derivatives often exert their effects by modulating enzymatic activity, interfering with DNA replication, or disrupting cellular processes .

- The molecular and cellular effects of this compound are unknown. However, related benzimidazole derivatives have shown cytotoxicity against cancer cell lines and antifungal activity .

Target of Action

Mode of Action

Result of Action

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Methyl-1h-benzimidazol-2-yl)methylamine involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde and ammonium chloride in the presence of a catalyst.", "Starting Materials": [ "1-methyl-1H-benzimidazole", "formaldehyde", "ammonium chloride", "catalyst" ], "Reaction": [ "1. Dissolve 1-methyl-1H-benzimidazole in a mixture of formaldehyde and ammonium chloride in a 1:1 ratio.", "2. Add a catalyst to the mixture and heat it under reflux for several hours.", "3. Allow the mixture to cool and then filter the resulting solid.", "4. Wash the solid with water and dry it to obtain (1-Methyl-1h-benzimidazol-2-yl)methylamine." ] } | |

CAS 编号 |

20028-40-4 |

分子式 |

C9H12N3+ |

分子量 |

162.21 g/mol |

IUPAC 名称 |

(1-methylbenzimidazol-2-yl)methylazanium |

InChI |

InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3/p+1 |

InChI 键 |

GFQZSGGPNZDNBC-UHFFFAOYSA-O |

SMILES |

CN1C2=CC=CC=C2N=C1CN |

规范 SMILES |

CN1C2=CC=CC=C2N=C1C[NH3+] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

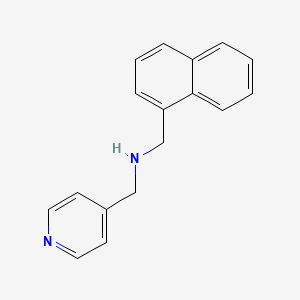

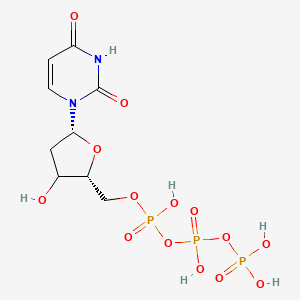

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1630378.png)